molecular formula C18H18O4 B590518 2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate CAS No. 1237517-66-6

2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate

Cat. No.: B590518
CAS No.: 1237517-66-6
M. Wt: 298.338
InChI Key: FRXBOAHGMSCJOK-UHFFFAOYSA-N
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Description

2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate is an organic compound with a complex structure that includes a formyl group, a phenylmethoxy group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of phenolic hydroxyl groups, followed by formylation and subsequent esterification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the phenylmethoxy group can engage in aromatic substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-formyl-4-methoxyphenyl)ethyl acetate
  • 2-(3-formyl-4-ethoxyphenyl)ethyl acetate
  • 2-(3-formyl-4-propoxyphenyl)ethyl acetate

Uniqueness

2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-(3-formyl-4-phenylmethoxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-14(20)21-10-9-15-7-8-18(17(11-15)12-19)22-13-16-5-3-2-4-6-16/h2-8,11-12H,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXBOAHGMSCJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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